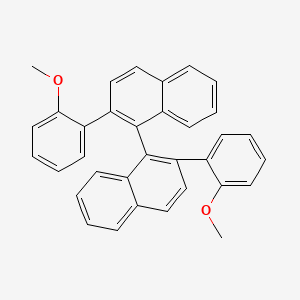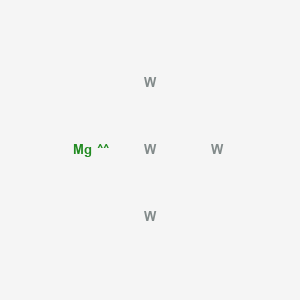
Magnesium--tungsten (1/4)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Magnesium–tungsten (1/4) is a compound that combines magnesium and tungsten in a specific stoichiometric ratio
准备方法
Synthetic Routes and Reaction Conditions
Magnesium–tungsten (1/4) can be synthesized through various methods. One common approach involves the reaction of magnesium with tungsten oxide under high-temperature conditions. The reaction typically occurs in a controlled atmosphere to prevent oxidation of the magnesium. The reaction can be represented as follows: [ \text{4 Mg} + \text{WO}_3 \rightarrow \text{Mg}_4\text{W} + \text{3 MgO} ]
Industrial Production Methods
In industrial settings, the production of magnesium–tungsten (1/4) often involves the use of high-temperature furnaces and controlled atmospheres. The process may include steps such as:
- Mixing magnesium and tungsten oxide powders.
- Heating the mixture in a furnace at temperatures ranging from 700°C to 1000°C.
- Maintaining an inert atmosphere, such as argon, to prevent unwanted reactions.
- Cooling the product and separating the desired compound from by-products.
化学反应分析
Types of Reactions
Magnesium–tungsten (1/4) undergoes various chemical reactions, including:
Oxidation: The compound can react with oxygen to form magnesium oxide and tungsten oxide.
Reduction: It can be reduced by hydrogen to form elemental magnesium and tungsten.
Substitution: The compound can participate in substitution reactions with other metal oxides or halides.
Common Reagents and Conditions
Oxidation: Requires an oxygen-rich environment at elevated temperatures.
Reduction: Typically involves hydrogen gas at high temperatures.
Substitution: Involves reacting with other metal oxides or halides in a controlled atmosphere.
Major Products Formed
Oxidation: Magnesium oxide and tungsten oxide.
Reduction: Elemental magnesium and tungsten.
Substitution: Various metal oxides or halides, depending on the reactants used.
科学研究应用
Magnesium–tungsten (1/4) has several scientific research applications, including:
Materials Science: Used in the development of high-strength, lightweight alloys for aerospace and automotive industries.
Chemistry: Acts as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology and Medicine: Investigated for potential use in biomedical implants and devices due to its biocompatibility and mechanical properties.
Industry: Utilized in the production of refractory materials and coatings for high-temperature applications.
作用机制
The mechanism by which magnesium–tungsten (1/4) exerts its effects depends on its specific application. In catalytic processes, the compound facilitates reactions by providing active sites for reactants to interact. In materials science, its unique combination of magnesium and tungsten atoms contributes to its mechanical strength and thermal stability.
相似化合物的比较
Similar Compounds
Magnesium–molybdenum (1/4): Similar in structure but contains molybdenum instead of tungsten.
Magnesium–titanium (1/4): Contains titanium and exhibits different mechanical and chemical properties.
Magnesium–vanadium (1/4): Contains vanadium and is used in different industrial applications.
Uniqueness
Magnesium–tungsten (1/4) is unique due to its high melting point, excellent mechanical properties, and resistance to oxidation. These characteristics make it suitable for high-temperature and high-stress applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
562105-51-5 |
|---|---|
分子式 |
MgW4 |
分子量 |
759.7 g/mol |
InChI |
InChI=1S/Mg.4W |
InChI 键 |
WXVSGKSUFPBYED-UHFFFAOYSA-N |
规范 SMILES |
[Mg].[W].[W].[W].[W] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-14-[Tri(propan-2-yl)silyl]tetradeca-3,5,11,13-tetrayne-1,2-diol](/img/structure/B14224875.png)
![4-{[3-Fluoro-4-(phenylethynyl)phenyl]ethynyl}benzene-1-thiol](/img/structure/B14224876.png)
![1H-Indole-2-carboxamide, 3-[(2-amino-5-chlorophenyl)thio]-](/img/structure/B14224877.png)
![4-[(6-Bromohexanoyl)oxy]phenyl 4-methoxybenzoate](/img/structure/B14224878.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methyl-3-phenylbut-2-en-1-ol](/img/structure/B14224886.png)
![(Propan-2-yl)[bis(trifluoromethyl)]phosphane](/img/structure/B14224889.png)
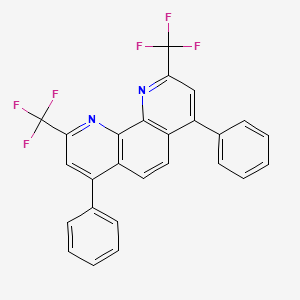
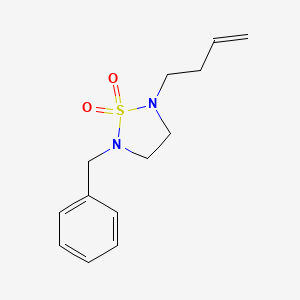

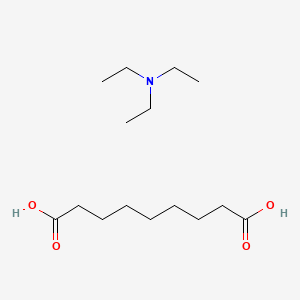
![Butanamide, N-[(1S)-2-oxocycloheptyl]-](/img/structure/B14224932.png)
